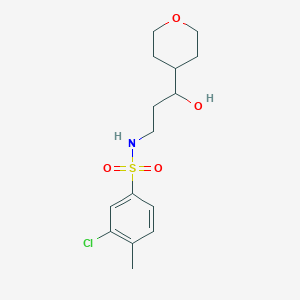

1-(1H-pyrrol-2-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

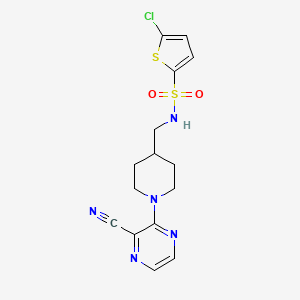

1-(1H-pyrrol-2-yl)ethanamine is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The specific structure of this compound suggests that it is an amine derivative of pyrrole, which may have various applications in chemical synthesis and possibly pharmacological activities.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-component reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Although this does not directly describe the synthesis of this compound, it provides insight into the methodologies that could potentially be adapted for its synthesis. Additionally, a novel synthetic method for related compounds, 3-hydroxy-3H-indole-3-ethanamines, which have a pyrrolidinyl group, was discovered by reacting 1-hydroxyindoles with enamines in the presence of tosyl or mesyl chloride . This method could potentially be modified to synthesize this compound.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as NMR and FT-IR, and in some cases, single-crystal X-ray diffraction . Computational studies, such as density functional theory (DFT), are also used to predict spectral and geometrical data, which can be compared with experimental data to confirm the structure . The molecular structure of this compound would likely be analyzed using similar techniques to ensure the correct synthesis and to understand its chemical behavior.

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to their aromatic nature and the presence of a nitrogen atom. The reactivity of such compounds can be influenced by substituents on the pyrrole ring. For example, the reaction of 2H-azirines with enamines has been used to synthesize pyrrole-2-carboxylic acid derivatives . Although this reaction does not directly pertain to this compound, it highlights the type of chemical transformations that pyrrole derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. The electrochemical study of a pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications in corrosion inhibition . The physical and chemical properties of this compound would need to be studied in detail to determine its potential applications and handling requirements.

Safety and Hazards

This compound is classified as Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating that it can cause eye damage, skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, spray, vapors, washing hands thoroughly after handling, and wearing protective gloves, clothing, eye protection, and face protection .

Mechanism of Action

Mode of Action

It’s known that it can be used in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via n-acyliminium cation aromatic cyclizations .

Biochemical Pathways

The compound’s role in the synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones suggests it may influence pathways involving these isoindolones .

Result of Action

Its role in the synthesis of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones suggests it may have effects at the molecular level .

properties

IUPAC Name |

1-(1H-pyrrol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5(7)6-3-2-4-8-6/h2-5,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCDNQPIQHCAFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B3019484.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B3019487.png)

![4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3019497.png)

![1-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B3019502.png)

![Dodecyl N-[(4-{4-[({[(dodecyloxy)carbonyl]amino}methanethioyl)-amino]phenoxy}phenyl)carbamothioyl]-carbamate](/img/structure/B3019503.png)